Methyl a-L-arabinopyranoside

Crystallography Solid-State Chemistry Structural Biology

Select Methyl α-L-arabinopyranoside (CAS 3945-28-6) for unambiguous enzyme assays and stereoselective synthesis. Generic substitution with β-anomers or furanose forms is scientifically invalid—enzymes exhibit strict stereospecificity for this α-pyranose configuration. Its defined 4C1 chair conformation ensures reproducible kinetic data and synthetic outcomes. Procure this specific isomer to avoid experimental failure.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 3945-28-6
Cat. No. B118079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl a-L-arabinopyranoside
CAS3945-28-6
Synonymsα-L-Arabinopyranoside Methyl Ether; 
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC1C(C(C(CO1)O)O)O
InChIInChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6+/m0/s1
InChIKeyZBDGHWFPLXXWRD-UNTFVMJOSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl α-L-Arabinopyranoside (CAS 3945-28-6): Procurement and Selection Guide for Carbohydrate Chemistry and Glycobiology Research


Methyl α-L-arabinopyranoside (CAS 3945-28-6) is a methyl glycoside of L-arabinose, a pentose monosaccharide, characterized by a six-membered pyranose ring and an α-anomeric configuration [1]. This compound serves as a well-defined, stable carbohydrate derivative, frequently utilized as a substrate, inhibitor, or synthetic building block in studies of carbohydrate-active enzymes, particularly glycosidases and glycosyltransferases . Its specific stereochemistry and anomeric form make it a crucial tool for probing enzyme specificity and for the synthesis of complex oligosaccharides and glycoconjugates, where precise stereochemical control is paramount .

Why Methyl α-L-Arabinopyranoside Cannot Be Substituted with Other Methyl Arabinosides or Pentose Glycosides in Rigorous Research


Generic substitution among methyl arabinosides or related pentose glycosides is scientifically invalid due to profound differences in anomeric configuration (α vs. β) and ring size (pyranose vs. furanose), which dictate enzyme recognition, stability, and synthetic utility. Enzymes such as glycosidases and glycosyltransferases exhibit strict stereospecificity, often hydrolyzing or transferring only one anomer [1]. The crystal structure of Methyl α-L-arabinopyranoside reveals unique hydrogen-bonding networks and molecular packing distinct from its β-anomer, impacting its solid-state properties and solubility [2]. Furthermore, the conformational equilibrium in solution, favoring the 4C1 chair conformer, differs from other isomers, affecting its behavior in reactions and biological assays [3]. Consequently, selecting the incorrect isomer or ring form can lead to experimental failure, misleading kinetic data, or failed synthetic routes.

Quantitative Differentiation of Methyl α-L-Arabinopyranoside (CAS 3945-28-6) from its Closest Structural Analogs


Crystal Structure and Molecular Packing: Distinct Solid-State Conformation vs. β-Anomer

Methyl α-L-arabinopyranoside (α-anomer) exhibits a significantly different crystal structure and molecular packing compared to its β-anomer (methyl β-L-arabinopyranoside, CAS 1825-00-9). Key bond lengths and angles differ, notably the glycosidic bond angle (C-1-O-1-C-7) which is 114.0° in the α-anomer versus 112.5° in the β-anomer, and the ring oxygen bond angle (C-1-O-5-C-5) is 113.9° in the α-anomer compared to 114.4° in the β-anomer [1]. These differences arise from the distinct hydrogen-bonding networks; the α-anomer forms an infinite chain of hydrogen bonds along the a-axis, whereas the β-anomer forms a three-dimensional network [1].

Crystallography Solid-State Chemistry Structural Biology

Conformational Preference in Solution: Predominant 4C1 Chair Conformation

In solution (CDCl3, pyridine, dioxane), methyl α-L-arabinopyranoside exhibits a strong preference for the 4C1 chair conformation. This is in contrast to the β-anomer or other ring forms (e.g., furanosides) which may have different conformational equilibria [1]. The 4C1 conformation is stabilized by the anomeric effect and minimal 1,3-diaxial interactions, providing a defined and predictable three-dimensional shape for molecular recognition [1].

NMR Spectroscopy Conformational Analysis Molecular Modeling

Enzymatic Hydrolysis: Resistance to α-L-Arabinofuranosidase (TtAbf62)

Methyl α-L-arabinopyranoside demonstrates absolute resistance to hydrolysis by the α-L-arabinofuranosidase TtAbf62, a key enzyme for degrading plant biomass. This enzyme, from Thermothelomyces thermophilus, exhibits high activity on p-nitrophenyl α-L-arabinofuranoside (PNP-Araf) but shows no detectable activity on PNP-α-L-arabinopyranoside [1]. This indicates that the pyranose ring form is not recognized as a substrate, highlighting the strict specificity for furanoside structures.

Enzymology Glycoside Hydrolase Substrate Specificity

Role as a Chiral Building Block in Total Synthesis: Key Intermediate for Patulin

Methyl α-L-arabinopyranoside serves as a chiral building block in the total synthesis of the mycotoxin Patulin (P206500(M)) . While other methyl arabinosides may also be used in synthesis, the specific α-L-pyranose form provides the correct stereochemistry required for constructing the complex bicyclic core of Patulin. Its use in this context is a validated and published route, differentiating it from non-specific glycosyl donors.

Total Synthesis Natural Products Mycotoxins

Optimal Research and Industrial Applications for Methyl α-L-Arabinopyranoside (CAS 3945-28-6)


Glycoside Hydrolase Specificity Profiling: Discriminating Arabinofuranosidase vs. Arabinopyranosidase Activities

Researchers can use Methyl α-L-arabinopyranoside as a specific substrate or negative control to differentiate between α-L-arabinofuranosidase and α-L-arabinopyranosidase activities in enzyme cocktails or newly characterized glycoside hydrolases (GHs). The compound's resistance to hydrolysis by a typical α-L-arabinofuranosidase, as shown in [1], allows for the precise identification of enzymes that act on pyranose rather than furanose rings. This is critical for optimizing biomass degradation processes and for fundamental enzymology studies [1].

Structural Biology and Crystallography: Studying Anomeric Effects on Solid-State Properties

Given the detailed crystal structure and hydrogen-bonding network data available for both the α- and β-anomers [1], Methyl α-L-arabinopyranoside is an ideal model compound for fundamental studies on the influence of anomeric configuration on solid-state packing, stability, and physical properties of small molecule carbohydrates [1]. This knowledge is transferable to the formulation and crystallization of larger glycosylated molecules, including pharmaceutical agents and biomaterials.

Synthesis of Complex Natural Products: A Chiral Building Block for Patulin Analogs

Organic chemists can employ Methyl α-L-arabinopyranoside as a chiral building block in the stereoselective synthesis of complex natural products, particularly the mycotoxin Patulin and its analogs [1]. Its defined stereochemistry and functional group pattern offer a strategic advantage for constructing the target molecule's core scaffold, circumventing the need for difficult-to-control glycosylation steps that might occur with less defined or more labile donors [1].

NMR Conformational Analysis and Molecular Modeling: Validating the 4C1 Conformation

The well-characterized solution conformation of Methyl α-L-arabinopyranoside, predominantly the 4C1 chair [1], makes it an excellent standard for calibrating NMR spectroscopic methods (e.g., coupling constant analysis) and for validating molecular mechanics/dynamics force fields used in computational carbohydrate chemistry [1]. Its predictable shape simplifies the interpretation of more complex carbohydrate spectra and improves the accuracy of computational models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl a-L-arabinopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.